molecular formula C9H11FO B186172 2-Fluoro-4-isopropylphenol CAS No. 197362-75-7

2-Fluoro-4-isopropylphenol

Cat. No. B186172
CAS RN: 197362-75-7
M. Wt: 154.18 g/mol
InChI Key: AJYBHMQEIBOMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-isopropylphenol, also known as 2-F-4-IP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is a phenol derivative that is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

2-Fluoro-4-isopropylphenol has been found to have potential applications in various fields of scientific research. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials, such as polymers and liquid crystals. Additionally, this compound has been studied for its potential use as an antioxidant and as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropylphenol is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties and may inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-tumor properties and may be useful in the development of cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-4-isopropylphenol in lab experiments include its low cost, simplicity of synthesis, and potential applications in various fields of research. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-Fluoro-4-isopropylphenol. One area of interest is its potential use in the development of new materials, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-Fluoro-4-isopropylphenol involves the reaction of 2-fluorophenol and isopropylmagnesium bromide in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

properties

CAS RN

197362-75-7

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-4-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3

InChI Key

AJYBHMQEIBOMHW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)O)F

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)F

synonyms

Phenol, 2-fluoro-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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